

Novel Piperazinone Derivatives: Emerging Applications in Therapeutics

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Compound of Interest

Compound Name: 4-Benzoyl-3-methylpiperazin-2-one

Cat. No.: B2867644

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[City, State] – [Date] – Researchers and drug development professionals are taking increasing notice of novel piperazinone derivatives, a versatile class of compounds demonstrating significant potential across a range of therapeutic areas. Recent studies have highlighted their experimental applications as potent anticancer, neuroprotective, and antidepressant agents. These findings, supported by detailed preclinical data and established experimental protocols, pave the way for the development of new targeted therapies.

This document provides an overview of the key experimental applications of these derivatives, complete with quantitative data, detailed methodologies for critical experiments, and visual representations of the underlying biological pathways and experimental procedures.

Key Therapeutic Areas and Experimental Data

Novel piperazinone derivatives have been investigated for their efficacy in several critical disease models. The following tables summarize the quantitative data from these studies, showcasing the potency and selectivity of these compounds.

Anticancer Activity

Piperazinone derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The in vitro antiproliferative activity is a key indicator of their potential as oncology

therapeutics.

Table 1: Cytotoxic Activity of Piperazinone Derivatives Against Human Cancer Cell Lines

Compound ID	Cancer Cell Line	Cell Type	IC50 (μM)	Reference
7g	HT29	Human Colonic Adenocarcinoma	Not Specified	[1]
7g	A549	Adenocarcinoma Human Alveolar Basal Epithelial	Not Specified	[1]
Vindoline-piperazine conjugate 17	KM12	Colon Cancer	> -84.40% growth inhibition at 10 ⁻⁵ M	[2]
Vindoline-piperazine conjugate 23	MDA-MB-468	Breast Cancer	GI50 = 1.00 μM	[3]
Vindoline-piperazine conjugate 25	HOP-92	Non-small Cell Lung Cancer	GI50 = 1.35 μM	[3]
PD-1	HepG2	Liver Cancer	Up to 55.44% growth inhibition at 100 μg/mL	[4]
PD-2	HepG2	Liver Cancer	Up to 90.45% growth inhibition at 100 μg/mL	[4]

Antiviral Activity

The antiviral potential of piperazine derivatives has been explored, particularly in the context of Human Immunodeficiency Virus (HIV).

Table 2: Anti-HIV Activity of Piperazine Derivatives

Compound ID	Target	Cell Line	EC50 (μM)	CC50 (μM)	Reference
31	HIV-1	Not Specified	0.0472	>10	[5]
33	HIV-1	Not Specified	0.0314	>10	[5]
45	HIV-1	H9 and MT4	3.9 and 3.7	70	[5]
57	HIV-1	Not Specified	0.88 ± 0.46	>300	[5]
58	HIV-1	Not Specified	0.0014 ± 0.00019	10.15 ± 1.82	[5]

Neuroprotective and Antidepressant Activity

Recent research has focused on the role of piperazinone derivatives in neurodegenerative diseases and mood disorders, with promising results in preclinical models.

Table 3: Neuroprotective and Antidepressant Activity of Piperazinone Derivatives

Compound ID	Application	Key Finding	Reference
Piperazine (PPZ)	Alzheimer's Disease	Restores long-term potentiation in 5xFAD mouse hippocampal slices.	[6][7]
6a	Antidepressant	High affinity for 5-HT1A receptor (Ki = 1.28 nM) and significantly increases 5-HT levels in the brain.	[8]

Experimental Protocols

To facilitate further research and validation, detailed protocols for key experiments are provided below.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of novel piperazinone derivatives against cancer cell lines.

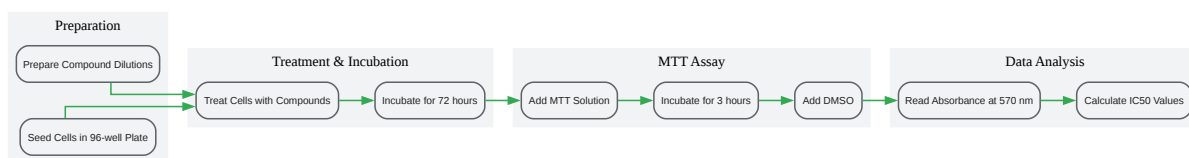
Materials:

- Cancer cell lines (e.g., HT29, A549)[1]
- Normal cell line (e.g., MRC-5) for assessing general cytotoxicity[1]
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Phosphate Buffered Saline (PBS)
- Piperazinone derivative stock solutions (in DMSO)
- MTT [3-(4, 5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide] solution (4 mg/mL in PBS)[1]
- Dimethyl sulfoxide (DMSO)
- 96-well cell culture plates
- Microplate reader

Procedure:

- Cell Seeding: Seed cell suspensions (1×10^5 cells/mL) in 96-well plates and incubate at 37°C to allow for cell adherence.[1]
- Compound Treatment: Prepare seven concentrations of each piperazinone derivative (ranging from 0.5 to 1000 μ M) in culture medium.[1] After cell adherence, replace the medium with the medium containing the various concentrations of the test compounds.
- Incubation: Incubate the treated cells for 72 hours at 37°C.[1]

- MTT Addition: Remove the culture medium and add 25 μ L of MTT solution to each well.[1] Incubate for 3 hours at 37°C.
- Formazan Solubilization: Carefully remove the medium and add 100 μ L of DMSO to each well to dissolve the purple formazan crystals.[1] Shake the plates for 15 minutes at 37°C.
- Absorbance Measurement: Read the absorbance of each well at 570 nm using a microplate reader.[1]
- Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 values using appropriate software (e.g., GraphPad Prism).[1]



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Workflow for the MTT-based cytotoxicity assay.

Protocol 2: Western Blot Analysis for Signaling Pathway Proteins

Objective: To investigate the effect of piperazinone derivatives on the expression levels of key proteins in a specific signaling pathway (e.g., 5-HT1AR/BDNF/PKA).

Materials:

- Treated and untreated cell or tissue lysates

- Protein extraction buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels
- Transfer buffer
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-5-HT1AR, anti-BDNF, anti-PKA, anti- β -actin)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

Procedure:

- Protein Extraction: Lyse cells or tissues in protein extraction buffer.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
- SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
- Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
- Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
- Washing: Wash the membrane three times with TBST.

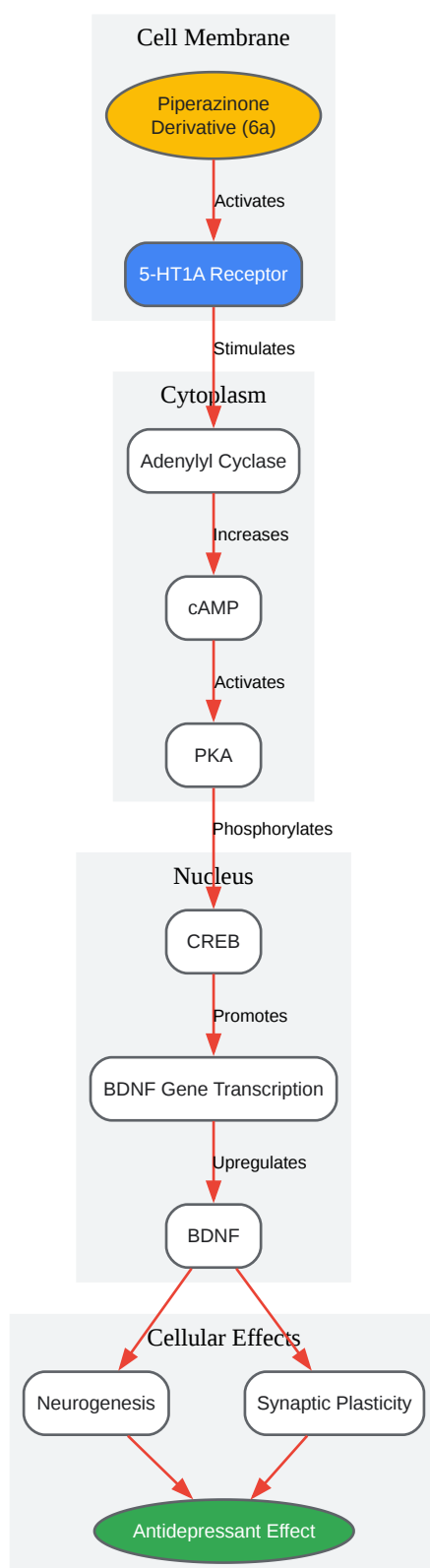
- Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Washing: Wash the membrane three times with TBST.
- Detection: Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
- Analysis: Quantify the band intensities and normalize to a loading control (e.g., β -actin).

Signaling Pathways

The therapeutic effects of novel piperazinone derivatives are often attributed to their modulation of specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.

5-HT1A Receptor/BDNF/PKA Signaling Pathway in Antidepressant Action

Certain piperazinone derivatives exert their antidepressant effects by targeting the serotonin 1A receptor (5-HT1A). Activation of this receptor can lead to a cascade of downstream events, including the upregulation of Brain-Derived Neurotrophic Factor (BDNF) and Protein Kinase A (PKA), which are known to be involved in neurogenesis and synaptic plasticity.[8]

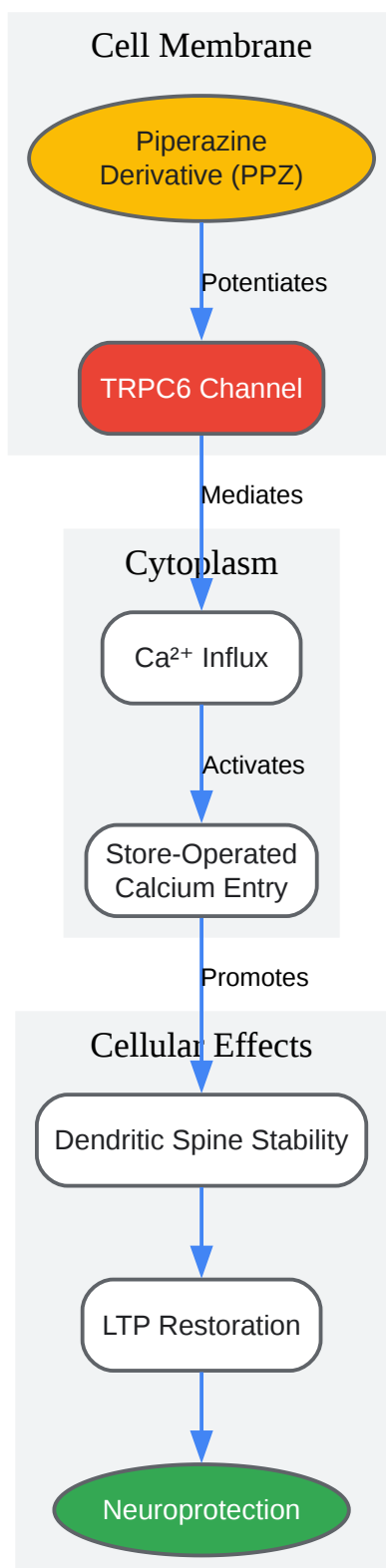


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Antidepressant signaling cascade of a piperazinone derivative.

TRPC6-Mediated Neuroprotection in Alzheimer's Disease

In the context of Alzheimer's disease, piperazine derivatives have been shown to act as agonists of the Transient Receptor Potential Canonical 6 (TRPC6) channel.^{[6][7]} Activation of TRPC6 leads to an influx of calcium, which is believed to play a role in stabilizing dendritic spines and promoting neuronal survival, thereby counteracting the neurotoxic effects of amyloid beta.^{[6][7]}



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